![molecular formula C5H6N2O3 B14151111 (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione CAS No. 159912-63-7](/img/structure/B14151111.png)
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is a heterocyclic compound that features a fused ring system containing both furan and imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for pharmaceutical research.
Industry
In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
- 5-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-4-one
- Atorvastatin Related Compound E
Uniqueness
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Número CAS |
159912-63-7 |
|---|---|
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
(3aS,6aR)-3,3a,6,6a-tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c8-4-3-2(1-10-4)6-5(9)7-3/h2-3H,1H2,(H2,6,7,9)/t2-,3-/m0/s1 |
Clave InChI |
ORGBMBZDXVAERY-HRFVKAFMSA-N |
SMILES isomérico |
C1[C@H]2[C@@H](C(=O)O1)NC(=O)N2 |
SMILES canónico |
C1C2C(C(=O)O1)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


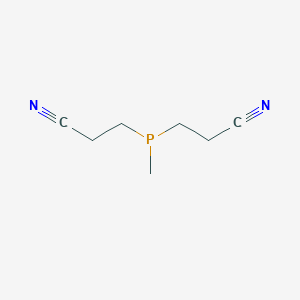
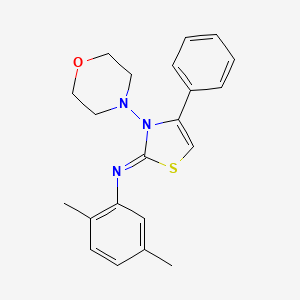
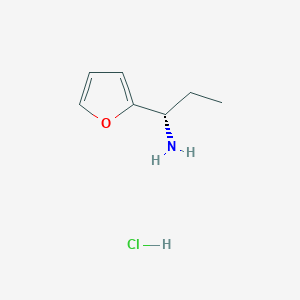
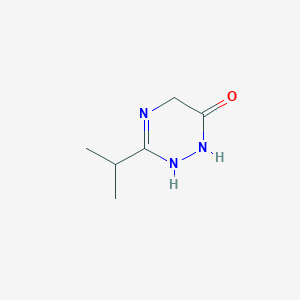
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
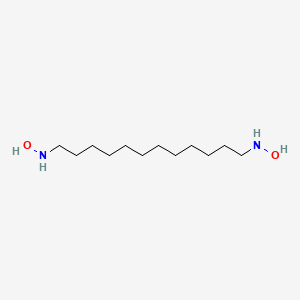


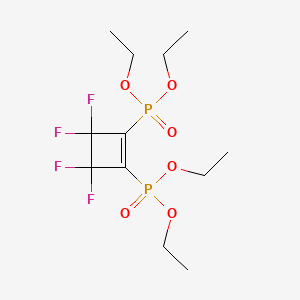
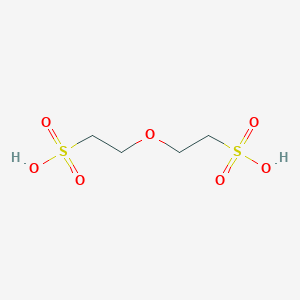
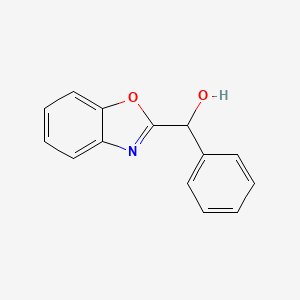
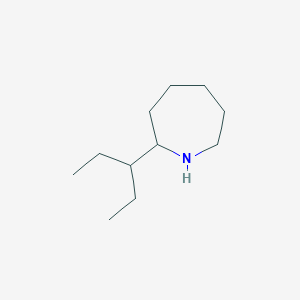
![6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14151092.png)
![2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14151093.png)
